2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The presence of the trifluoropropyl group enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,3-trifluoropropylamine with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoropropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with hydroxyl groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-c]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The trifluoropropyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3,3,3-Trifluoropropyl)pyridine: Similar in structure but lacks the imidazole ring.
3-(3,3,3-Trifluoropropyl)-1H-imidazo[4,5-b]pyridine: Similar but with a different positioning of the imidazole ring.
Uniqueness
2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-c]pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
This compound’s versatility and unique structure make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C9H8F3N3 |
---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)3-1-8-14-6-2-4-13-5-7(6)15-8/h2,4-5H,1,3H2,(H,14,15) |
InChI Key |
QWBBIVAWUBTPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CCC(F)(F)F |
Origin of Product |
United States |
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